Cas no 2548978-69-2 (1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one)
![1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one structure](https://www.kuujia.com/scimg/cas/2548978-69-2x500.png)
1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- F6761-0785
- AKOS040726452
- 1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one
- 2548978-69-2
- 1-[3-[[(5-Fluoro-2-pyridinyl)oxy]methyl]-1-pyrrolidinyl]-2-(1-methyl-1H-indol-3-yl)ethanone
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- Inchi: 1S/C21H22FN3O2/c1-24-13-16(18-4-2-3-5-19(18)24)10-21(26)25-9-8-15(12-25)14-27-20-7-6-17(22)11-23-20/h2-7,11,13,15H,8-10,12,14H2,1H3
- InChI Key: KONQLGDHILVLJI-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCC(COC2=NC=C(F)C=C2)C1)CC1C2=C(N(C)C=1)C=CC=C2
Computed Properties
- Exact Mass: 367.16960512g/mol
- Monoisotopic Mass: 367.16960512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 520
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 47.4Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 574.2±45.0 °C(Predicted)
- pka: 1.54±0.22(Predicted)
1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6761-0785-2μmol |
1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
2548978-69-2 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6761-0785-3mg |
1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
2548978-69-2 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6761-0785-15mg |
1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
2548978-69-2 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6761-0785-4mg |
1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
2548978-69-2 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6761-0785-5mg |
1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
2548978-69-2 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6761-0785-10mg |
1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
2548978-69-2 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6761-0785-100mg |
1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
2548978-69-2 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6761-0785-1mg |
1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
2548978-69-2 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6761-0785-50mg |
1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
2548978-69-2 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6761-0785-20μmol |
1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one |
2548978-69-2 | 20μmol |
$79.0 | 2023-09-07 |
1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one Related Literature
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
Additional information on 1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one
Introduction to Compound with CAS No. 2548978-69-2 and Its Applications in Modern Chemical Biology
The compound with the CAS number 2548978-69-2 is a highly intriguing molecule with the systematic name 1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one. This intricate structure has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features and potential therapeutic applications. The molecule is characterized by a fused heterocyclic system, incorporating pyrrolidine, pyridine, and indole moieties, which are well-known for their biological activity and role in drug design.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways associated with various diseases. The presence of a 5-fluoropyridine group in the compound's structure is particularly noteworthy, as fluorinated pyridines are frequently employed in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity. This feature makes the compound a promising candidate for further exploration in drug discovery.
The pyrrolidin-1-yl moiety is another key structural element that contributes to the compound's potential biological activity. Pyrrolidine derivatives have been extensively studied for their role in various pharmacological applications, including central nervous system (CNS) drugs and anti-inflammatory agents. The combination of this moiety with the 1-methyl-1H-indol-3-yl group creates a rich scaffold that can interact with multiple biological targets, making it an attractive candidate for multitarget drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high accuracy. These computational studies have suggested that the compound may interact with enzymes and receptors involved in critical biological processes. For instance, preliminary docking studies indicate that the compound could bind to enzymes such as kinases and phosphodiesterases, which are implicated in various diseases, including cancer and neurodegenerative disorders.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has been crucial in constructing the complex framework of the molecule. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also provide valuable insights into potential synthetic pathways for related compounds.
In terms of biological evaluation, the compound has shown promising results in initial in vitro assays. These assays have revealed potential activity against several disease-related targets, although further studies are needed to fully elucidate its mechanism of action. The fluorine atom's electronic properties may play a crucial role in modulating the compound's interactions with biological targets, thereby influencing its efficacy.
The development of novel drug candidates is often hampered by issues related to bioavailability and pharmacokinetics. However, the structural features of this compound suggest that it may possess favorable pharmacokinetic properties. For instance, the presence of lipophilic moieties could enhance its ability to cross cell membranes, while the fluorine atom may improve metabolic stability. These properties make it an intriguing candidate for further preclinical development.
The field of chemical biology continues to evolve rapidly, driven by advancements in technology and interdisciplinary approaches. The study of compounds like this one exemplifies how structural complexity can be leveraged to develop molecules with tailored biological activities. As research progresses, it is expected that more insights will be gained into the therapeutic potential of this class of compounds.
In conclusion, the compound with CAS number 2548978-69-2, named 1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one, represents a significant advancement in chemical biology research. Its unique structure, characterized by fused heterocyclic systems and functional groups such as 5-fluoropyridine, pyrrolidin-1-yl, and 1-methyl-1H-indol-3-yl, positions it as a promising candidate for further exploration in drug discovery. With ongoing research aimed at elucidating its mechanism of action and optimizing its pharmacokinetic properties, this compound holds great promise for addressing various therapeutic challenges.
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